molecular formula C8H9BO4 B065397 3-Borono-4-methylbenzoic acid CAS No. 170230-88-3

3-Borono-4-methylbenzoic acid

Cat. No. B065397
CAS RN: 170230-88-3
M. Wt: 179.97 g/mol
InChI Key: OEGYTHZGLBLPCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

Boronic acids, including those similar to 3-borono-4-methylbenzoic acid, are typically characterized by their boron-containing functional groups. The exact molecular structure can vary significantly based on the substituents attached to the boron atom. For example, structural elucidation of different boronic acid compounds has revealed diverse coordination polymers and complexes (Pedireddi & Varughese, 2004).

Chemical Reactions and Properties

Boronic acids are known for their ability to form stable complexes with various organic compounds, facilitating a wide range of chemical reactions. For example, they participate in C-N bond formation via Cu-catalyzed cross-coupling reactions (S. Rasheed et al., 2014). This property is crucial for the synthesis of complex organic molecules, including carbazole alkaloids.

Physical Properties Analysis

The physical properties of boronic acids can be influenced by their molecular structure and the presence of functional groups. For example, solvent-dependent coordination polymers of similar compounds demonstrate that the physical state and solubility can vary based on the solvent used during synthesis (Pedireddi & Varughese, 2004).

Chemical Properties Analysis

Boronic acids exhibit unique chemical properties due to the boron atom. They are typically Lewis acids, capable of forming reversible covalent complexes with sugars, amino acids, and other diol-containing molecules. This reactivity is crucial for applications in molecular recognition and sensing technologies. For instance, detection methods for boronic acids involve excited-state intramolecular proton-transfer fluorescence, highlighting their distinct chemical behavior (Matthew R. Aronoff et al., 2013).

Scientific Research Applications

  • Biomedical Applications : Phenylboronic-acid-modified nanoparticles, which are similar in function to 3-Borono-4-methylbenzoic acid, show promise as potential antiviral therapeutics. They have been investigated for their ability to interfere with the Hepatitis C virus's ability to infect healthy hepatocytes (M. Khanal et al., 2013).

  • Material Science : The use of boronic acids, including derivatives like this compound, has been explored in the creation of boronic acid-functionalized nanoparticles. These materials have applications in areas like sensing and diagnostics due to their unique properties (Junfeng Wang et al., 2005).

  • Chemical Sensing Technologies : Boronic acids, including this compound and its analogues, are extensively used in molecular recognition and chemosensing technologies. They are particularly effective in targeting substances such as saccharides, alpha-hydroxycarboxylates, and catecholamines (Lei Zhu et al., 2006).

  • Environmental Applications : Boronic acids are used in the development of novel adsorption materials for the treatment of boron pollution. These materials, including those related to this compound, are effective in adsorbing boron from the environment, showcasing their potential in environmental remediation (Tingting Zhang et al., 2021).

Safety and Hazards

3-Borono-4-methylbenzoic acid is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment while handling this compound .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Borono-4-methylbenzoic acid are not fully understood due to the limited research available. Boronic acids, in general, are known to interact with various biomolecules. They can form reversible covalent bonds with diols, a functional group present in many biological molecules such as carbohydrates and nucleic acids. This property could potentially allow this compound to interact with a wide range of enzymes and proteins .

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the lack of direct studies on this compound. Boronic acids have been studied for their potential role in cellular processes. For instance, some boronic acids can inhibit serine proteases, enzymes that play a crucial role in many biological processes .

Molecular Mechanism

Boronic acids are known to form reversible covalent bonds with diols, which could potentially allow them to interact with various biomolecules and exert effects at the molecular level .

Metabolic Pathways

Boronic acids are known to participate in various chemical reactions, suggesting that they could potentially be involved in a variety of metabolic pathways .

properties

IUPAC Name

3-borono-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGYTHZGLBLPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597069
Record name 3-Borono-4-methylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170230-88-3
Record name 3-Borono-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170230-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Borono-4-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170230-88-3
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Synthesis routes and methods

Procedure details

3-Bromo-4-methylbenzoic acid (11.00 g, 51.2 mmol) was dissolved in anhydrous THF (150 ml) under argon in a 500 ml 3-necked round bottom flask fitted with two dropping funnels and argon inlet. The stirred solution was cooled to −78° C. and n-BuLi (1.6M in hexane, 60.7 ml, 97.0 mmol) was added drop wise from a dropping funnel (during 1 h). After completion of the addition, the solution was stirred at −78° C. for another 1 h. To this, B(OMe)3 (17.7 ml, 159.0 mmol) was added slowly from a second dropping funnel. The mixture was stirred 1 h at −78° C. and then warmed up to room temperature overnight. The solvent was evaporated under reduced pressure. The crude product was dissolved in ether and poured into aqueous HCl (1N). The mixture was extracted with ether (3×150 ml), and the combined organic layers were washed with brine, dried over anhydrous MgSO4, filtered, and evaporated to dryness. The crude product was purified using an ISCO system (220 g silica column, hexane/EtOAc gradient and later DCM/MeOH gradient). The impurities washed off in hexane/EtOAc and the pure product eluted in MeOH/DCM (5:95) solvent mixture to give 3.3 g (33% yield) of pure SKC-01-126. 1H NMR (400 MHz, Acetone-d6) δ 12.10 (br s, 1H), 8.16 (s, 1H), 7.90-7.63 (m, 1H), 7.11 (d, J=7.9 Hz, 1H), 2.42 (s, 3H).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
60.7 mL
Type
reactant
Reaction Step Two
Quantity
17.7 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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